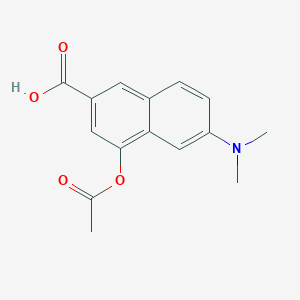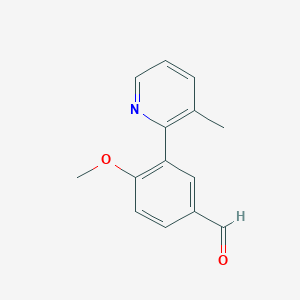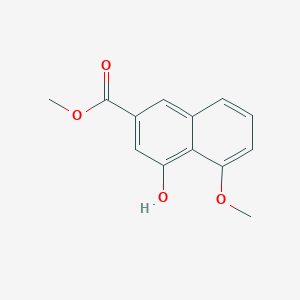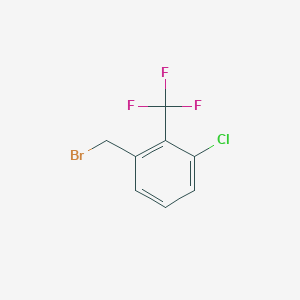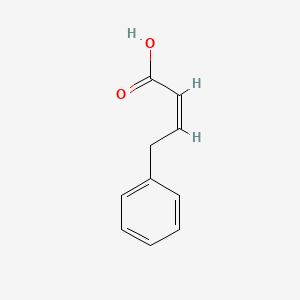
(Z)-4-Phenyl-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-Phenyl-2-butenoic acid is an organic compound characterized by the presence of a phenyl group attached to a butenoic acid chain. This compound is known for its unique structural configuration, where the phenyl group is positioned in the Z (cis) configuration relative to the double bond in the butenoic acid chain. This configuration imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Phenyl-2-butenoic acid typically involves the use of starting materials such as benzaldehyde and malonic acid. One common synthetic route is the Knoevenagel condensation reaction, where benzaldehyde reacts with malonic acid in the presence of a base such as piperidine. The reaction proceeds through the formation of a benzylidene intermediate, which subsequently undergoes decarboxylation to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(Z)-4-Phenyl-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzoic acid and phenylacetic acid are common oxidation products.
Reduction: (Z)-4-Phenylbutanoic acid is a typical reduction product.
Substitution: Brominated or nitrated derivatives of this compound.
科学研究应用
(Z)-4-Phenyl-2-butenoic acid finds applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (Z)-4-Phenyl-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(E)-4-Phenyl-2-butenoic acid: The E (trans) isomer of the compound, which has different chemical and physical properties due to the different spatial arrangement of the phenyl group.
Cinnamic acid: A structurally similar compound with a phenyl group attached to a propenoic acid chain.
Phenylacetic acid: A related compound with a phenyl group attached to an acetic acid chain.
Uniqueness
(Z)-4-Phenyl-2-butenoic acid is unique due to its Z (cis) configuration, which imparts distinct reactivity and biological activity compared to its E (trans) isomer and other similar compounds. This unique configuration can influence the compound’s interaction with molecular targets and its overall efficacy in various applications.
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
(Z)-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2,(H,11,12)/b8-4- |
InChI 键 |
SCBUQIQXUBOQAI-YWEYNIOJSA-N |
手性 SMILES |
C1=CC=C(C=C1)C/C=C\C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)CC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



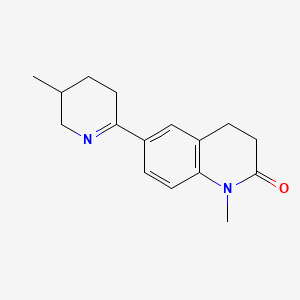
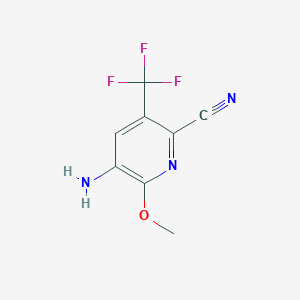
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)

![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)

![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)
